Lithium borodeuteride

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium borodeuteride

CAS Number

15246-28-3

Product Name

Lithium borodeuteride

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

Deuterium Labeling in Organic Synthesis:

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride (LiBD4), is a valuable reagent in organic synthesis for introducing deuterium (²H) atoms into organic molecules. This technique, known as deuterium labeling, is crucial for studying various aspects of chemical reactions, including reaction mechanisms, kinetic isotope effects, and metabolic pathways. LiBD4 selectively replaces one or more hydrogen atoms with deuterium in specific functional groups, allowing scientists to track the fate and behavior of these atoms within the molecule.

NMR Spectroscopy:

Deuterium labeling with LiBD4 plays a significant role in nuclear magnetic resonance (NMR) spectroscopy, a powerful tool for analyzing the structure and dynamics of molecules. By incorporating deuterium atoms at specific positions, scientists can simplify complex NMR spectra, improve resolution, and gain valuable insights into the chemical environment and interactions within the molecule. This technique is particularly beneficial for studying large and complex molecules where overlapping signals in conventional NMR spectra can hinder analysis.

Mechanistic Studies of Enzymatic Reactions:

LiBD4 finds application in studying the mechanisms of enzymatic reactions. By selectively deuterating specific positions in substrates or cofactors involved in enzymatic processes, scientists can track the movement and transformation of these molecules during catalysis. This information helps elucidate the detailed steps involved in the reaction and the role of specific amino acid residues in the enzyme's active site.

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride-d4 or lithium borohydride-d4, is a deuterated derivative of lithium borohydride (LiBH4). It is a colorless salt composed of lithium cations (Li+) and deuterated tetrahydroborate anions (BD4-). The four hydrogens in the tetrahydroborate ion are replaced by deuterium (²H), a heavier isotope of hydrogen.

This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy []. Deuteration, the substitution of hydrogen with deuterium, can simplify NMR spectra by reducing signal overlap and improving resolution due to the different magnetic properties of hydrogen and deuterium [].


Molecular Structure Analysis

Lithium [2H4]tetrahydroborate(1-) adopts a tetrahedral structure. The central boron atom (B) is surrounded by four deuterium atoms (²H) arranged in a tetrahedral fashion. The negative charge is delocalized over the four B-H bonds. The lithium cation (Li+) is located outside the tetrahedron, electrostatically attracted to the negatively charged tetrahydroborate ion.

The key feature of this molecule is the deuteration. Replacing hydrogen with deuterium has minimal impact on the overall structure but significantly affects its NMR properties due to the different nuclear spin of these isotopes [].


Chemical Reactions Analysis

Synthesis:

Lithium [2H4]tetrahydroborate(1-) can be synthesized by reacting lithium deuteride (LiD) with a deuterated borane reducing agent, such as diborane (B₂H₆) or sodium borodeuteride (NaBD₄) [].

2 LiD + B₂H₆ → 2 LiBD₄ + H₂ []

Decomposition:

Lithium [2H4]tetrahydroborate(1-) decomposes upon heating, releasing hydrogen gas and forming lithium boride (LiB):

LiBD₄ → LiB + 2 D₂ []

Other Relevant Reactions:

Similar to its non-deuterated counterpart, lithium borohydride, lithium [2H4]tetrahydroborate(1-) acts as a reducing agent in various organic synthesis reactions. It can reduce aldehydes and ketones to alcohols, and imines to amines. However, the specific reaction conditions and mechanisms might be slightly different due to the presence of deuterium [].


Physical And Chemical Properties Analysis

Here are some general properties of lithium borohydride that might be applicable to lithium [2H4]tetrahydroborate(1-):

  • Melting point: ~218 °C
  • Boiling point: Decomposes above 300 °C
  • Solubility: Highly soluble in polar solvents like water, ethanol, and THF
  • Stability: Air and moisture sensitive, decomposes upon heating

Mechanism of Action (Not Applicable)

Lithium [2H4]tetrahydroborate(1-) primarily functions as a source of deuterium in NMR spectroscopy. It does not have a specific biological mechanism of action.

Lithium [2H4]tetrahydroborate(1-) is likely to share similar hazards with lithium borohydride. It is a flammable and air-sensitive compound that can react violently with water, releasing flammable hydrogen gas. It can also be irritating to the skin, eyes, and respiratory system.

Here are some safety precautions to consider when handling lithium [2H4]tetrahydroborate(1-):

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound in a dry, inert atmosphere.
  • Avoid contact with water and moisture.
  • Store in a cool, dry place away from flammable materials.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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